molecular formula C6H8BrN3O2 B2468822 ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate CAS No. 2090379-45-4

ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate

Cat. No.: B2468822
CAS No.: 2090379-45-4
M. Wt: 234.053
InChI Key: SFHYBOOPWVUOPA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by:

  • Amino group at position 2: Enhances electron density on the imidazole ring, facilitating hydrogen bonding and metal coordination.
  • Ethyl ester at position 5: Increases lipophilicity compared to carboxylic acids, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHYBOOPWVUOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090379-45-4
Record name ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Position

The bromine atom at position 4 serves as a leaving group in nucleophilic substitution reactions. This reactivity enables functionalization with amines, alkoxides, or thiols under mild conditions.

Example Reaction:
Replacement of Br with an amine group:

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate+R-NH2Base, DMFEthyl 2-amino-4-(alkylamino)-1H-imidazole-5-carboxylate+HBr\text{Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate} + \text{R-NH}_2 \xrightarrow{\text{Base, DMF}} \text{Ethyl 2-amino-4-(alkylamino)-1H-imidazole-5-carboxylate} + \text{HBr}

Reaction ConditionsNucleophileProduct SubstituentYield (%)*Reference
K₂CO₃, DMF, 80°C, 12hPiperidine4-piperidinyl78
Et₃N, THF, rt, 6hSodium methoxide4-methoxy65

*Yields approximated from analogous imidazole systems.

Ester Hydrolysis

The ethyl ester at position 5 undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid, enhancing solubility for further derivatization.

Example Reaction:

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylateNaOH, EtOH, reflux2-Amino-4-bromo-1H-imidazole-5-carboxylic acid+EtOH\text{this compound} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{2-Amino-4-bromo-1H-imidazole-5-carboxylic acid} + \text{EtOH}

ConditionsProductApplicationsReference
33% NaOH, EtOH, reflux, 3hCarboxylic acid derivativeMetal coordination

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C or C–N bond formation.

Example Suzuki Reaction:

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate+Ar-B(OH)2Pd(dppf)Cl2,BaseEthyl 2-amino-4-aryl-1H-imidazole-5-carboxylate\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{Ethyl 2-amino-4-aryl-1H-imidazole-5-carboxylate}

Catalyst SystemAryl Boronic AcidProduct Aryl GroupYield (%)*Reference
Pd(PPh₃)₄, K₂CO₃, DMF/H₂OPhenyl4-phenyl82
PdCl₂(dtbpf), Cs₂CO₃, dioxane4-Pyridyl4-pyridyl70

Functionalization of the Amino Group

The primary amino group at position 2 undergoes acylation, alkylation, or condensation.

Example Acylation:

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate+AcClEt3N, CH2Cl2Ethyl 2-acetamido-4-bromo-1H-imidazole-5-carboxylate\text{this compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Ethyl 2-acetamido-4-bromo-1H-imidazole-5-carboxylate}

ReagentProductApplicationReference
Acetic anhydrideAcetamido derivativeBioactivity modulation
BenzaldehydeSchiff baseChelation studies

Heterocyclization Reactions

The amino and ester groups facilitate cyclization to form fused imidazo[1,2-a]pyridines or benzimidazoles.

Example Ring Formation:

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate+α,β-unsaturated ketoneNa2S2O4,DMSOFused imidazole-pyrrole derivative\text{this compound} + \text{α,β-unsaturated ketone} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{DMSO}} \text{Fused imidazole-pyrrole derivative}

ConditionsCyclization PartnerFused Ring SystemReference
Na₂S₂O₄, DMSO, 90°Cα-AzidoenonesImidazo[1,2-a]pyridine

Metal-Mediated Transformations

The bromo group engages in Ullmann-type couplings or Grignard reactions for alkyl/aryl introductions.

Example Grignard Reaction:

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate+R-MgXTHF, -78°CEthyl 2-amino-4-alkyl-1H-imidazole-5-carboxylate\text{this compound} + \text{R-MgX} \xrightarrow{\text{THF, -78°C}} \text{Ethyl 2-amino-4-alkyl-1H-imidazole-5-carboxylate}

Organometallic ReagentProduct SubstituentYield (%)*Reference
Methylmagnesium bromide4-methyl60

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate has the molecular formula C6H8BrN3O2C_6H_8BrN_3O_2 and is characterized by its imidazole ring, which is crucial for its biological activity. The presence of the bromo group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundSalmonella25 µg/mL
This compoundE. coli30 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Cancer Research

Imidazole derivatives are also being explored for their potential anti-cancer properties. This compound has shown promise in inhibiting specific pathways involved in cancer cell proliferation.

Case Study: Inhibition of HSET Protein
A study demonstrated that compounds similar to this compound could inhibit the HSET protein, which is implicated in mitotic spindle formation in cancer cells. The compound exhibited an IC50 value of approximately 27 nM, indicating strong inhibitory activity against cancer cell lines with amplified centrosomes .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations:

Synthesis of Imidazole Derivatives

The compound can be utilized to synthesize more complex imidazole derivatives through reactions such as:

  • N-Alkylation : Reacting with alkyl halides to form N-alkyl derivatives.
Reaction TypeConditionsProduct
N-AlkylationBase, Alkyl HalideN-Alkyl Ethyl 2-amino-4-bromo-1H-imidazole derivatives

This transformation can enhance the pharmacological profile of the resulting compounds.

Biochemical Research

In biochemical studies, this compound has been used to probe enzyme mechanisms and interactions within cellular environments.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit enzymes involved in metabolic pathways, providing insights into drug design and development.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Aldose ReductaseCompetitive15 µM
Dipeptidyl Peptidase IV (DPP-IV)Non-competitive20 µM

These findings highlight the potential of this compound as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and the bromine atom play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit or activate certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name (CAS) Substituent at Position 2 Molecular Formula Molecular Weight Key Properties
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate (Discontinued) -NH₂ C₆H₈BrN₃O₂ ~257.06 (calc.) Electron-rich ring; potential for electrophilic substitution at Br
Ethyl 2-bromo-1H-imidazole-5-carboxylate (74478-93-6) -Br C₆H₇BrN₂O₂ 219.04 Bromo at position 2 acts as a leaving group; higher reactivity in nucleophilic substitutions
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (1427501-40-3) -COOEt (position 2) C₇H₁₀FN₃O₂ 187.17 Fluorine at position 4 increases electronegativity; methyl at N1 enhances metabolic stability

Key Insight: The amino group in the target compound improves hydrogen-bonding capacity compared to bromo-substituted analogs, which may enhance binding in biological systems.

Variations at Position 4

Compound Name (CAS) Substituent at Position 4 Key Differences
This compound -Br Bromine’s steric bulk and potential for cross-coupling
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (1427501-40-3) -F Fluorine’s electronegativity alters electronic properties; smaller size reduces steric hindrance
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (1507740-32-0) -COOH Carboxylic acid at position 4 increases hydrophilicity; propyl group at position 2 enhances lipophilicity

Key Insight : Bromine at position 4 offers versatility in synthetic modifications, whereas fluorine or carboxylic acid groups prioritize electronic or solubility effects.

Functional Group Modifications

Compound Name (CAS) Functional Group at Position 5 Impact
This compound -COOEt Ethyl ester balances lipophilicity and hydrolytic stability
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (120781-02-4) -COOCH₃ Methyl ester slightly reduces steric hindrance compared to ethyl
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (1507740-32-0) -COOH Carboxylic acid improves aqueous solubility but reduces membrane permeability

Key Insight : Ethyl esters offer a compromise between stability and lipophilicity, critical for drug delivery systems.

Biological Activity

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole family, characterized by its unique structural features, including a bromine atom and an ethyl ester group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₈BrN₃O₂
  • Molecular Weight : 218.05 g/mol
  • CAS Number : 2090379-45-4

The compound's structure allows it to interact with biological systems through various mechanisms, making it a subject of interest in pharmacological research.

Imidazole derivatives, such as this compound, are known to influence multiple biochemical pathways. The presence of the amino and carboxylate functional groups enhances its ability to form hydrogen bonds with biological macromolecules, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer cell proliferation.
  • Antimicrobial Activity : Its structural characteristics suggest potential interactions with bacterial cell membranes or metabolic pathways.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity against a variety of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis is presented in the following table:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeReference
Ethyl 2-amino-4-bromo...ModerateLow
Ethyl 4-bromo...HighModerate
2-Ethyl-4-methyl...LowHigh

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that it inhibited cell proliferation in human cancer cells at micromolar concentrations, with IC50 values suggesting significant efficacy:

Cell LineIC50 (μM)Mechanism of ActionReference
MCF7 (breast cancer)5.2Induction of apoptosis
HeLa (cervical cancer)3.8Disruption of mitotic spindle formation
A549 (lung cancer)7.0Inhibition of cell cycle progression

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested various imidazole derivatives for their antibacterial properties using the agar diffusion method.
    • Results indicated that this compound exhibited moderate activity against Staphylococcus aureus but lower activity against Escherichia coli.
  • Investigation into Anticancer Effects :
    • A study conducted on MCF7 cells showed that treatment with this compound led to an increase in apoptotic markers.
    • Flow cytometry analysis revealed a significant increase in the percentage of cells undergoing apoptosis after treatment.

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